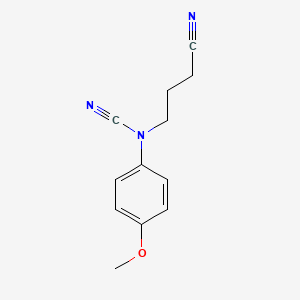
(1R)-2,2-difluoro-1-phenylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Phenyl-2,2-difluoroethanol is an organic compound characterized by the presence of a phenyl group attached to a difluoroethanol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Phenyl-2,2-difluoroethanol typically involves the reaction of phenylmagnesium bromide with 2,2-difluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{PhMgBr} + \text{CF}_2\text{CHO} \rightarrow \text{PhCF}_2\text{CH}_2\text{OH} ]
Industrial Production Methods: Industrial production of ®-1-Phenyl-2,2-difluoroethanol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: ®-1-Phenyl-2,2-difluoroethanol can undergo oxidation to form the corresponding ketone, ®-1-Phenyl-2,2-difluoroacetone.
Reduction: The compound can be reduced to form ®-1-Phenyl-2,2-difluoroethane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products:
Oxidation: ®-1-Phenyl-2,2-difluoroacetone
Reduction: ®-1-Phenyl-2,2-difluoroethane
Substitution: Various ethers and esters depending on the substituent introduced.
Applications De Recherche Scientifique
®-1-Phenyl-2,2-difluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-Phenyl-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethanol moiety can influence the compound’s binding affinity and reactivity. The pathways involved may include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
®-1-Phenyl-2,2-dichloroethanol: Similar structure but with chlorine atoms instead of fluorine.
®-1-Phenyl-2,2-dibromoethanol: Similar structure but with bromine atoms instead of fluorine.
®-1-Phenyl-2,2-diiodoethanol: Similar structure but with iodine atoms instead of fluorine.
Uniqueness: ®-1-Phenyl-2,2-difluoroethanol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(1R)-2,2-difluoro-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZGEQHDLLDHZ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2860020.png)
![1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B2860021.png)

![3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2860023.png)
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2860027.png)




![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide;hydrochloride](/img/structure/B2860037.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2860038.png)
![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/new.no-structure.jpg)
![N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860040.png)

